molecular formula C10H20O B13152896 (2,3,6-Trimethylcyclohexyl)methanol

(2,3,6-Trimethylcyclohexyl)methanol

Cat. No.: B13152896
M. Wt: 156.26 g/mol
InChI Key: ZLUFRFPTYNFOQV-UHFFFAOYSA-N
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Description

Contextualization of Substituted Cyclohexyl Methanols in Organic Synthesis and Medicinal Chemistry Research

Substituted cyclohexyl methanols are a class of compounds that have garnered considerable attention in both academic and industrial research. In organic synthesis, the cyclohexane (B81311) ring serves as a versatile scaffold, offering a conformationally rich and stereochemically defined platform for the construction of complex molecules. The primary alcohol functionality of cyclohexyl methanols provides a reactive handle for a wide range of chemical transformations, including oxidation to aldehydes and carboxylic acids, esterification, and etherification. These reactions are fundamental in the synthesis of fine chemicals, fragrances, and materials.

From a medicinal chemistry perspective, the incorporation of a substituted cyclohexane ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The lipophilic nature of the cyclohexane moiety can enhance membrane permeability and bioavailability. Furthermore, the specific substitution pattern on the ring can dictate the molecule's shape and its ability to interact with biological targets such as enzymes and receptors. While numerous studies have explored the biological activities of various substituted cyclohexyl derivatives, including their potential as antimicrobial and anticancer agents, the specific contributions of the (2,3,6-trimethylcyclohexyl)methanol scaffold remain largely uninvestigated. researchgate.net The presence of hydroxyl groups, in a broader sense, is known to be crucial in drug design for establishing hydrogen bond networks and influencing binding affinity, though their high desolvation penalty can also be a drawback. pharmaxchange.info

Stereochemical Considerations and Isomeric Forms of Trimethylcyclohexyl Methanols

The stereochemistry of this compound is particularly complex due to the presence of multiple chiral centers. The carbon atoms at positions 1, 2, 3, and 6 of the cyclohexane ring are potential stereocenters, leading to a multitude of possible stereoisomers. The relative and absolute configurations of the methyl and hydroxymethyl substituents give rise to a rich diversity of diastereomers and enantiomers.

The conformational flexibility of the cyclohexane ring, which predominantly exists in a chair conformation to minimize angle and torsional strain, further complicates the stereochemical landscape. nih.gov Substituents can occupy either axial or equatorial positions, and the interplay of steric interactions between these groups determines the most stable conformation for each isomer. For instance, in a disubstituted cyclohexane, a cis isomer will have both substituents on the same face of the ring, while a trans isomer will have them on opposite faces. The energetic preference for bulky groups to occupy the equatorial position to avoid 1,3-diaxial interactions is a key principle governing the conformational equilibrium of these molecules.

Table 1: Potential Stereochemical Descriptors for this compound (This table is illustrative and represents a theoretical breakdown of the stereochemical possibilities, as detailed experimental data for this specific compound is scarce.)

StereocenterPossible ConfigurationsResulting Isomerism
Carbon 1 (C-CH2OH)R/SEnantiomers/Diastereomers
Carbon 2 (C-CH3)R/SEnantiomers/Diastereomers
Carbon 3 (C-CH3)R/SEnantiomers/Diastereomers
Carbon 6 (C-CH3)R/SEnantiomers/Diastereomers

Current Gaps and Future Directions in Research on this compound

A thorough review of the existing scientific literature reveals a significant void in the knowledge surrounding this compound. While general principles of alicyclic chemistry and stereochemistry can be applied to hypothesize its properties, there is a stark lack of specific experimental data. The primary gaps in research include:

Synthesis: There are no established and optimized synthetic routes specifically targeting the various stereoisomers of this compound. The development of stereoselective synthetic methodologies would be a critical first step in enabling further research. Potential synthetic strategies could involve the catalytic hydrogenation of a corresponding substituted benzoic acid or the reduction of a suitable cyclohexanecarbaldehyde, though these have not been reported for this specific substitution pattern. cabidigitallibrary.orgresearchgate.netnih.govmdpi.com

Stereochemical Elucidation: A comprehensive separation, purification, and characterization of the different stereoisomers of this compound are required. This would involve techniques such as chiral chromatography and detailed NMR spectroscopic analysis to determine the relative and absolute configurations of each isomer.

Biological Activity: The potential applications of this compound in medicinal chemistry are entirely unexplored. Screening of the various stereoisomers for a range of biological activities, such as antimicrobial, antiviral, or anticancer effects, could uncover novel therapeutic leads. The diverse biological activities reported for other substituted cyclohexane derivatives suggest that this compound class holds untapped potential. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Once synthetic methods and biological data become available, systematic SAR studies could be conducted to understand how the specific stereochemistry and substitution pattern of this compound and its analogs influence their biological function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(2,3,6-trimethylcyclohexyl)methanol

InChI

InChI=1S/C10H20O/c1-7-4-5-8(2)10(6-11)9(7)3/h7-11H,4-6H2,1-3H3

InChI Key

ZLUFRFPTYNFOQV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1C)CO)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Trimethylcyclohexyl Methanol (B129727) Isomers

The synthesis of trimethylcyclohexyl methanol isomers often relies on a set of foundational organic reactions that are adapted to build the substituted cyclohexane (B81311) ring and introduce the methanol group. These routes provide the basis for creating the various stereoisomers of the target compound.

Catalytic hydrogenation is a fundamental method for converting aromatic compounds into their saturated cyclohexyl derivatives. For the synthesis of trimethylcyclohexyl systems, a common starting point is a corresponding trimethylphenol. For instance, 2,3,6-trimethylphenol can be produced industrially through the vapor-phase methylation of m-cresol with methanol over solid acid catalysts. wikipedia.orgnbinno.comchemicalbook.comnih.gov

Once the substituted phenol is obtained, the aromatic ring is reduced through hydrogenation. This reaction typically yields a mixture of stereoisomers of the corresponding trimethylcyclohexanol. The choice of catalyst and reaction conditions is critical for controlling the stereoselectivity of this step.

Rhodium-based catalysts often favor the formation of cis isomers, where the hydrogen atoms add to the same face of the aromatic ring. nih.govacs.org

Palladium-based catalysts , conversely, can be used to produce the more thermodynamically stable trans isomers. nih.govacs.org

The hydrogenation of phenols is a significant industrial process, primarily for producing cyclohexanone (B45756) and cyclohexanols. acs.org The reaction can be influenced by factors such as the solvent, temperature, pressure, and the presence of acids or bases, all of which can affect the final ratio of cis to trans isomers. researchgate.net

Table 1: Catalyst Influence on Phenol Hydrogenation Stereoselectivity

Catalyst System Predominant Isomer Reference
Rhodium-based (e.g., Rh-CAAC) cis-cyclohexanol nih.gov
Palladium on Alumina (Pd/Al₂O₃) trans-cyclohexanol nih.govacs.org
Ruthenium on Carbon (Ru/C) Effective, but can promote side reactions atlantis-press.com

This table summarizes the general stereochemical outcomes for the hydrogenation of substituted phenols using different common catalysts.

Condensation reactions, particularly the aldol condensation, are powerful tools for forming carbon-carbon bonds, which are essential for building the carbon skeleton of cyclohexane derivatives. google.com The aldol reaction involves the reaction of an enolate from a ketone or aldehyde with another carbonyl compound to form a β-hydroxy carbonyl compound. masterorganicchemistry.comyoutube.com This product can then undergo dehydration, often promoted by heat, to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

This methodology can be applied to construct a trimethyl-substituted cyclohexenone ring, which can then be further modified. For example, appropriately substituted ketones and aldehydes can be reacted to form a cyclic product. semanticscholar.org This cyclic α,β-unsaturated ketone serves as a versatile intermediate that can undergo subsequent reduction steps, such as catalytic hydrogenation, to saturate the ring and reduce the ketone to a hydroxyl group, leading to a substituted cyclohexanol. The intramolecular aldol condensation is particularly useful for forming five- or six-membered rings. masterorganicchemistry.com

Multi-step synthesis allows for the construction of complex molecules from simpler, readily available starting materials through a sequence of reactions. vapourtec.comlibretexts.orgyoutube.com A key strategy in planning these sequences is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. youtube.com

A plausible multi-step synthesis for a (trimethylcyclohexyl)methanol isomer could involve a Grignard reaction. libretexts.org This approach is a classic method for forming carbon-carbon bonds and synthesizing alcohols. The general steps would be:

Formation of a Grignard Reagent : A suitable trimethylcyclohexyl halide (e.g., bromide) is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (trimethylcyclohexyl)magnesium bromide.

Reaction with Formaldehyde : The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. quora.comvedantu.com

Acidic Workup : An acidic workup protonates the resulting alkoxide to yield the final primary alcohol, (trimethylcyclohexyl)methanol.

The challenge in this sequence lies in the initial synthesis of the correctly substituted trimethylcyclohexyl halide. This precursor would itself be the product of a multi-step synthesis, likely starting from a trimethylphenol as described in the hydrogenation section, followed by conversion of the hydroxyl group to a halide.

Table 2: Proposed Multi-Step Synthesis via Grignard Reaction

Step Reaction Reagents Intermediate/Product
1 Methylation of m-cresol Methanol, Metal Oxide Catalyst 2,3,6-Trimethylphenol
2 Catalytic Hydrogenation H₂, Rh or Pd catalyst 2,3,6-Trimethylcyclohexanol
3 Halogenation PBr₃ or SOCl₂ 1-Bromo-2,3,6-trimethylcyclohexane
4 Grignard Formation Mg, Dry Ether (2,3,6-Trimethylcyclohexyl)magnesium bromide
5 Addition & Workup 1. Formaldehyde (CH₂O) 2. H₃O⁺ (2,3,6-Trimethylcyclohexyl)methanol

This table outlines a hypothetical synthetic pathway to the target compound, combining several established organic reactions.

Biocatalysis offers a highly selective alternative to traditional chemical synthesis, capable of producing specific stereoisomers with high purity. nih.govtudelft.nl Enzymes, such as oxidoreductases (including alcohol dehydrogenases, ADHs), can catalyze the reduction of ketones to alcohols with excellent stereo-, regio-, and chemoselectivity. nih.gov

Two primary strategies involving enzymes are:

Asymmetric Reduction : A prochiral trimethylcyclohexanone can be reduced to a specific enantiomer of the corresponding trimethylcyclohexanol. Engineered ADHs have been successfully used for the reduction of substituted cyclic ketones. nih.gov

Kinetic Resolution : A racemic mixture of trimethylcyclohexyl alcohols can be resolved using enzymes like lipases. mdpi.com In this process, the enzyme selectively acylates one enantiomer at a much faster rate, allowing the unreacted enantiomer (the alcohol) and the faster-reacting enantiomer (now an ester) to be separated. scielo.br Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. mdpi.comnih.gov

These biocatalytic methods are particularly valuable for producing optically active alcohols that are important building blocks in the pharmaceutical and fine chemical industries. scielo.br

Novel Synthetic Approaches for this compound

While established routes provide access to various isomers, ongoing research focuses on developing more direct and efficient methods that offer greater control over the final product's structure.

The synthesis of a polysubstituted molecule like this compound, where specific placement of the methyl and methanol groups is required, hinges on chemo- and regioselective reactions. nih.gov Chemoselectivity is the ability to react with one functional group in the presence of others, while regioselectivity controls where on a molecule a reaction occurs.

Developing novel strategies involves designing reactions where the choice of catalyst, reagents, and reaction conditions directs the outcome. For example, in the synthesis of polysubstituted cyclic compounds, haloetherification reactions can proceed with high regio- and stereoselectivity, guided by the formation of a chiral halonium intermediate. nih.gov Similarly, modern catalytic systems can differentiate between multiple reactive sites on a complex starting material. mdpi.com

For this compound, a novel approach might involve a starting material with multiple potential reaction sites. A chemo- and regioselective catalyst could then be employed to, for example, selectively reduce a specific carbonyl group or direct a C-C bond formation to a particular position on the cyclohexane ring, thereby avoiding protecting groups and reducing the number of synthetic steps. The development of such precise methods is a key goal in modern organic synthesis.

Enantioselective and Diastereoselective Control in Synthesis

Achieving stereochemical control in the synthesis of highly substituted cyclohexanes like this compound is a significant focus of modern organic synthesis. The presence of multiple stereocenters necessitates the use of asymmetric strategies to obtain specific stereoisomers. Methodologies often involve either the stereoselective construction of the cyclohexane ring or the enantioselective modification of a pre-existing precursor.

One powerful approach involves organocatalytic domino or cascade reactions . These methods can construct complex carbocyclic frameworks with high stereoselectivity from simple acyclic precursors in a single pot. For instance, a chiral amino-squaramide catalyst can promote a highly stereoselective one-pot Michael-Michael-1,2-addition sequence to generate fully substituted cyclohexanes with excellent diastereomeric ratios (>30:1) and enantiomeric excesses (96-99% ee) fiveable.me. Such strategies allow for the controlled formation of multiple contiguous stereogenic centers, which is a significant challenge in organic synthesis fiveable.me. By carefully selecting the starting materials, it is conceivable to adapt these methods to produce a precursor to this compound.

Another established strategy for accessing enantiopure alcohols is through the enzymatic kinetic resolution (EKR) of a racemic mixture. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of the alcohol. For substituted cycloalkanols, lipases such as Pseudomonas cepacia lipase (PSL) and Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) have demonstrated high enantioselectivity (E > 200) researchgate.net. In a typical resolution, the lipase selectively acylates one enantiomer of the alcohol (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) unreacted. The resulting ester and the unreacted alcohol can then be separated. The choice of acyl donor (e.g., vinyl acetate) and solvent can significantly impact the reaction rate and selectivity researchgate.net.

The diastereoselective reduction of a corresponding 2,3,6-trimethylcyclohexanecarbaldehyde or a related ketone precursor is also a viable route. The use of sterically demanding hydride reagents can favor the formation of one diastereomer over others by controlling the trajectory of the hydride attack on the carbonyl group.

Table 1: Comparison of Stereoselective Synthetic Strategies for Chiral Cyclohexylmethanols

MethodCatalyst/ReagentTypical StereoselectivityAdvantagesDisadvantages
Organocatalytic Cascade Chiral Amino-squaramide>30:1 dr, 96-99% ee fiveable.meHigh stereocontrol, builds complexity quickly.Substrate specific, catalyst may be complex.
Enzymatic Kinetic Resolution Lipase (e.g., Novozym 435)E > 200 researchgate.netHigh enantioselectivity, mild conditions.Maximum theoretical yield of 50% for one enantiomer.
Diastereoselective Reduction Hindered Hydride ReagentsDiastereomeric ratio dependent on substrate and reagent.Potentially high diastereoselectivity.Requires a stereochemically defined precursor.

Development of Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including terpenoid-like alcohols. The focus is on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and catalysts.

Biocatalysis stands out as a premier green technology for the synthesis of chiral alcohols like this compound. As mentioned previously, lipase-catalyzed kinetic resolutions are highly effective. These enzymatic reactions occur under mild conditions (often room temperature) in benign solvents, avoiding the need for harsh chemicals or extreme temperatures and pressures. The enzymes themselves are biodegradable and can often be immobilized and reused, further enhancing the sustainability of the process.

Another green approach involves the use of environmentally friendly solvents and reagents. For instance, the hydrogenation of substituted phenols to produce the corresponding cyclohexanols can be performed using water as a solvent chemistrysteps.com. This avoids the use of volatile organic compounds (VOCs). A patented method describes the one-step synthesis of substituted cyclohexanones and cyclohexanols from substituted phenols in water under normal pressure, which is presented as an environmentally friendly process with low energy consumption and high yield chemistrysteps.com. The resulting cyclohexanone can then be reduced to the target alcohol.

In the context of oxidation reactions (discussed in 2.3.1), traditional methods often employ stoichiometric, chromium-based reagents, which are toxic and generate hazardous waste. Green alternatives have been developed that use catalytic amounts of safer metals or even metal-free systems with a benign terminal oxidant. For example, the aerobic oxidation of primary alcohols can be achieved using a copper(I)/TEMPO catalyst system with air as the oxidant at room temperature wikipedia.org. Other methods utilize sodium hypochlorite (household bleach) as the oxidant, which is a much less toxic alternative to chromium compounds nih.gov.

Table 2: Green Chemistry Approaches in the Synthesis of Substituted Cyclohexanols

Green ApproachExample MethodologyKey Advantages
Biocatalysis Lipase-catalyzed resolution of racemic alcohols.Mild conditions, high selectivity, biodegradable catalyst.
Green Solvents Hydrogenation of phenols in water chemistrysteps.com.Avoids volatile organic compounds, safer process.
Sustainable Oxidants Aerobic oxidation using Cu/TEMPO and air wikipedia.org.Uses air as the terminal oxidant, avoids toxic heavy metals.
Atom Economy Catalytic hydrogenation of cyclohexene precursors.High atom economy, minimal stoichiometric waste.

Chemical Transformations and Reactivity Profiles

Oxidation and Reduction Reactions of the Alcohol Moiety and Cyclohexane Ring

The primary alcohol functional group of this compound is susceptible to oxidation to form the corresponding aldehyde, 2,3,6-trimethylcyclohexanecarbaldehyde, and potentially further to the carboxylic acid. The choice of oxidant determines the outcome.

Oxidation to Aldehydes : To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required.

Pyridinium chlorochromate (PCC) is a classic reagent that effectively oxidizes primary alcohols to aldehydes with minimal overoxidation to the carboxylic acid, especially in anhydrous solvents like dichloromethane rsc.orgrsc.org.

Swern oxidation , which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), is another mild and highly efficient method for converting primary alcohols to aldehydes slideshare.netslideshare.net. It is known for its wide functional group tolerance and is particularly suitable for sensitive or sterically hindered substrates youtube.comlibretexts.org.

TEMPO-mediated oxidation (using 2,2,6,6-tetramethylpiperidine-1-oxyl as a catalyst) provides a greener alternative. In combination with a stoichiometric oxidant like sodium hypochlorite or in catalytic systems with air, it selectively oxidizes primary alcohols to aldehydes nih.govacs.orglibretexts.org.

Reduction of the Aldehyde : The corresponding aldehyde, 2,3,6-trimethylcyclohexanecarbaldehyde, can be reduced back to this compound.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent capable of reducing aldehydes and ketones to alcohols researchgate.netchemistrysteps.comresearchgate.net. It is often the reagent of choice for its ease of handling and compatibility with many functional groups.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent that also readily reduces aldehydes to primary alcohols researchgate.netrsc.orgorganic-chemistry.orgorganic-chemistry.org. Due to its high reactivity, it is less chemoselective than NaBH₄.

Reactions of the Cyclohexane Ring : The saturated cyclohexane ring is generally unreactive under mild conditions. However, under more forcing conditions, it can undergo dehydrogenation.

Catalytic Dehydrogenation : In the presence of platinum-based catalysts (e.g., Pt/Al₂O₃) at elevated temperatures (300-600K), substituted cyclohexanes like methylcyclohexane can be dehydrogenated to form the corresponding aromatic compounds (e.g., toluene) youtube.comyoutube.compatnawomenscollege.in. This process is a key reaction in catalytic reforming to increase the octane number of gasoline and is also explored for hydrogen storage applications. It is plausible that this compound or its derivatives could undergo similar aromatization under these conditions, likely with concurrent transformation of the alcohol group.

Table 3: Summary of Oxidation and Reduction Reactions

TransformationReagent(s)ProductNotes
Alcohol Oxidation PCC, CH₂Cl₂AldehydeMild, avoids overoxidation rsc.org.
Alcohol Oxidation DMSO, (COCl)₂, Et₃NAldehydeSwern oxidation; good for hindered alcohols slideshare.netslideshare.net.
Alcohol Oxidation TEMPO, NaOClAldehydeGreen and selective method acs.orglibretexts.org.
Aldehyde Reduction NaBH₄, MeOHPrimary AlcoholMild and chemoselective researchgate.netresearchgate.net.
Aldehyde Reduction 1. LiAlH₄, Et₂O; 2. H₃O⁺Primary AlcoholPowerful, less selective reducing agent researchgate.netorganic-chemistry.org.
Ring Dehydrogenation Pt/Al₂O₃, HeatAromatic CompoundAromatization of the cyclohexane ring youtube.com.

Functional Group Interconversions and Derivatization Reactions

The primary alcohol group in this compound serves as a versatile handle for various functional group interconversions and derivatization reactions, although the steric hindrance from the adjacent methyl groups can influence reactivity.

Esterification : The reaction of the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) yields an ester.

Fischer Esterification : Direct reaction with a carboxylic acid under acidic catalysis is a common method. To drive the equilibrium towards the product, water is typically removed as it is formed.

Acylation with Acid Chlorides/Anhydrides : This is often a more efficient method, especially for sterically hindered alcohols. The reaction is typically run in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. For particularly hindered alcohols, activating agents like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction researchgate.net.

Etherification : The formation of an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the steric hindrance around the alcohol, this reaction may require more forcing conditions compared to unhindered primary alcohols.

Conversion to Alkyl Halides : The hydroxyl group can be replaced by a halogen to form (2,3,6-trimethylcyclohexyl)methyl halides.

With Thionyl Chloride (SOCl₂) : This reagent is commonly used to convert primary alcohols to alkyl chlorides.

With Phosphorus Tribromide (PBr₃) : This is a standard method for converting primary alcohols to alkyl bromides.

These derivatization reactions are crucial for modifying the physical properties (e.g., volatility, solubility) of the molecule or for preparing it for subsequent chemical transformations.

Table 4: Common Derivatization Reactions of this compound

ReactionReagentsFunctional Group Formed
Esterification R'COOH, H⁺Ester (-CH₂OC(O)R')
Acylation R'COCl, PyridineEster (-CH₂OC(O)R')
Etherification 1. NaH; 2. R'BrEther (-CH₂OR')
Conversion to Chloride SOCl₂Alkyl Chloride (-CH₂Cl)
Conversion to Bromide PBr₃Alkyl Bromide (-CH₂Br)

Cyclization and Rearrangement Pathways in Related Systems

The substituted cyclohexane framework, particularly when intermediates such as carbocations are formed, can be prone to cyclization and rearrangement reactions. These pathways are especially prevalent in the chemistry of terpenes and other natural products containing similar structural motifs.

Acid-Catalyzed Cyclization : In systems containing an appropriately positioned nucleophile or unsaturated bond, acid-catalyzed cyclization can occur. For example, citronellal, an acyclic monoterpene aldehyde, undergoes an acid-catalyzed intramolecular ene reaction to form isopulegol, a cyclic alcohol researchgate.netnih.govrsc.org. This type of Prins-type cyclization is fundamental in the biosynthesis and synthetic preparation of many monoterpenoids. While this compound itself is saturated, derivatives with unsaturated side chains could undergo similar acid-catalyzed cyclizations.

Wagner-Meerwein Rearrangements : Carbocation intermediates are central to Wagner-Meerwein rearrangements, which involve a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center wikipedia.orglibretexts.org. This process is driven by the formation of a more stable carbocation (e.g., a primary carbocation rearranging to a tertiary one). Such rearrangements are characteristic features in the biosynthesis and chemical synthesis of many terpenoids fiveable.menih.gov. For instance, if a carbocation were generated adjacent to the highly substituted cyclohexane ring of a this compound derivative (e.g., through loss of a leaving group), a methyl group from the ring could potentially migrate to stabilize the positive charge, leading to a ring-expanded or otherwise rearranged carbon skeleton slideshare.net. These rearrangements are crucial for creating the diverse and complex structures found in natural products fiveable.me.

Elimination Reactions : In derivatives where the hydroxyl group has been converted to a good leaving group (e.g., a tosylate or halide), elimination reactions can occur to form an alkene. In cyclohexane systems, E2 eliminations have a strong stereochemical requirement for a trans-diaxial arrangement of the leaving group and a β-hydrogen libretexts.org. This requirement can dictate the regiochemical outcome of the elimination, which may not necessarily follow Zaitsev's rule (favoring the most substituted alkene) youtube.com. The specific conformation of the cyclohexane derivative will therefore control which alkene product is formed.

Advanced Spectroscopic Characterization and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy serves as a powerful tool for elucidating the intricate structural details of (2,3,6-Trimethylcyclohexyl)methanol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's framework can be constructed.

High-Resolution 1D NMR (¹H, ¹³C) for Chemical Shift and Multiplicity Analysis

High-resolution 1D NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei, provides fundamental information about the chemical environment of each atom within the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given nucleus, while the multiplicity, arising from spin-spin coupling, reveals the number of neighboring protons.

In ¹H NMR spectra of related trimethylcyclohexane derivatives, the methyl protons typically appear as singlets or doublets in the upfield region, while the methylene (B1212753) and methine protons of the cyclohexane (B81311) ring and the hydroxymethyl group resonate at characteristic chemical shifts. illinois.eduutsouthwestern.educarlroth.com The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. carlroth.com

¹³C NMR spectroscopy complements the ¹H data by providing a distinct signal for each unique carbon atom. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the unambiguous assignment of all carbon atoms in the molecule. For instance, in similar structures, the carbon of the hydroxymethyl group (CH₂OH) would be expected to resonate in the range of 60-70 ppm, while the methyl carbons would appear at higher field strengths. illinois.eduillinois.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H NMR)
CH₃0.8 - 1.215 - 25s, d
CH₂ (ring)1.0 - 1.825 - 40m
CH (ring)1.2 - 2.030 - 50m
CH₂OH3.3 - 3.860 - 70d, t
OHVariable-br s

Note: These are generalized predicted ranges based on similar structures. Actual values may vary depending on the specific stereoisomer and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms and the stereochemical arrangement of the methyl groups and the hydroxymethyl substituent, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, allowing for the tracing of the cyclohexane ring's proton sequence and the connection of the hydroxymethyl protons to the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, facilitating the assignment of the ¹³C spectrum based on the more readily assigned ¹H spectrum. illinois.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This is invaluable for determining the relative stereochemistry of the substituents on the cyclohexane ring, for example, whether the methyl groups are cis or trans to each other and to the hydroxymethyl group.

Solid-State NMR for Crystalline Forms and Conformation

Mass Spectrometry (MS) Applications for Molecular Identification and Fragmentation

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Profiling

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. japsonline.com This method is particularly useful for analyzing mixtures and identifying individual components. For this compound, GC-MS would first separate it from any impurities or other components in a sample. The subsequent mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the molecule. nih.govdocbrown.info

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), loss of the hydroxymethyl group ([M-CH₂OH]⁺), and cleavage of the cyclohexane ring. docbrown.infomiamioh.edu Analysis of these fragment ions helps to confirm the structure of the molecule.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

m/z ValuePossible Fragment IonFragmentation Pathway
156[C₁₀H₂₀O]⁺Molecular Ion (M⁺)
138[C₁₀H₁₈]⁺Loss of H₂O
141[C₉H₁₇O]⁺Loss of CH₃
125[C₉H₁₇]⁺Loss of CH₂OH
69[C₅H₉]⁺Ring Cleavage
55[C₄H₇]⁺Ring Cleavage

Note: The relative intensities of these peaks can provide further structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.gov This precision allows for the determination of the exact molecular formula of a compound. For this compound, with a nominal mass of 156, HRMS would be able to distinguish its molecular formula (C₁₀H₂₀O) from other possible formulas with the same nominal mass. The calculated exact mass for C₁₀H₂₀O is 156.151415 Da. nih.gov An experimental HRMS measurement that matches this theoretical value provides strong evidence for the elemental composition of the molecule.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Molecular Orbital Theory)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio molecular orbital theory, are at the forefront of computational chemistry. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of a molecule. From the electronic structure, a wide range of molecular properties can be derived. While specific studies on (2,3,6-trimethylcyclohexyl)methanol are not abundant in the literature, the principles from studies on similar substituted cyclohexanols can be applied.

The conformational landscape of this compound is complex due to the cyclohexane (B81311) ring's chair and boat conformations, as well as the rotational freedom of the hydroxymethyl group and the various stereochemical arrangements of the methyl groups.

Quantum chemical calculations can be used to map out the potential energy surface of the molecule. By systematically rotating the rotatable bonds and exploring different ring puckering coordinates, a landscape of the various possible conformations and their relative energies can be constructed. For each stable conformer, the calculations provide its optimized geometry and energy.

The relative energies of the conformers are crucial for understanding the molecule's behavior. For instance, the most stable conformer (the global minimum on the potential energy surface) will be the most populated at equilibrium. The energy barriers between different conformers determine the rates of conformational interconversion.

A hypothetical energy landscape for a specific stereoisomer of this compound could be generated, revealing the relative stabilities of chair conformations with axial versus equatorial substituents. The general principle for substituted cyclohexanes is that bulky substituents prefer to occupy equatorial positions to minimize steric strain (1,3-diaxial interactions). However, the interplay of the three methyl groups and the hydroxymethyl group in this compound could lead to more complex energetic profiles.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerSubstituent Positions (2-Me, 3-Me, 6-Me, 1-CH2OH)Relative Energy (kcal/mol)
1 e, e, e, e0.00 (Global Minimum)
2 a, e, e, e+2.1
3 e, a, e, e+1.9
4 e, e, a, e+2.5
5 e, e, e, a+1.8

Note: This table is a hypothetical representation based on general principles of conformational analysis of substituted cyclohexanes. The actual values would require specific DFT calculations.

DFT and other quantum chemical methods provide detailed information about the electronic structure of this compound. This includes the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential.

These electronic properties are key to understanding the molecule's reactivity. For example:

HOMO and LUMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Electrostatic Potential: A map of the electrostatic potential highlights regions of the molecule that are electron-rich (negative potential, e.g., around the oxygen atom of the hydroxyl group) and electron-poor (positive potential). This map is invaluable for predicting how the molecule will interact with other molecules, such as in hydrogen bonding or in reactions with electrophiles and nucleophiles.

For this compound, the oxygen atom of the hydroxymethyl group would be expected to be the most electron-rich site, making it a primary site for electrophilic attack or hydrogen bond donation.

One of the powerful applications of quantum chemical calculations is the prediction of spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts can be predicted. idc-online.com

This predictive capability is especially useful for complex molecules like this compound, where the NMR spectra can be crowded and difficult to assign experimentally. Comparing the calculated NMR spectra for different possible stereoisomers or conformers with the experimental spectrum can be a powerful tool for structure elucidation. idc-online.com

Recent advancements in computational methods, including the use of machine learning trained on large datasets of experimental and calculated data, have significantly improved the accuracy of NMR chemical shift predictions. nih.gov

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Stereoisomer of this compound

Carbon AtomPredicted Chemical Shift (ppm) (DFT/B3LYP/6-31G*)Experimental Chemical Shift (ppm)
C145.244.8
C235.835.5
C332.131.9
C428.528.3
C526.926.7
C638.438.1
CH₂OH65.765.3
2-CH₃19.819.6
3-CH₃17.517.3
6-CH₃22.121.9

Note: This table is a hypothetical illustration. The accuracy of the prediction depends on the level of theory, basis set, and solvent model used in the calculation.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

While quantum chemical calculations provide a static picture of a molecule's conformations, molecular dynamics (MD) simulations offer a dynamic view. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes how the molecule's structure evolves over time.

For a flexible molecule like this compound, MD simulations are ideal for exploring its intramolecular flexibility. An MD simulation can reveal:

Ring Flipping: The transition between different chair and boat conformations of the cyclohexane ring can be observed directly in an MD simulation. acs.org The frequency and pathways of these ring flips provide insight into the molecule's dynamic behavior.

Side-Chain Rotations: The rotation of the hydroxymethyl group and the torsional motions of the methyl groups can be monitored, revealing their preferred orientations and the barriers to their rotation.

Conformational Sampling: Over the course of a simulation, the molecule will sample a wide range of conformations. By analyzing the trajectory, the relative populations of different conformers can be estimated, providing a dynamic complement to the static energy calculations from quantum chemistry.

MD simulations can also be used to study chemical reactions. By combining MD with quantum mechanical methods (a technique known as ab initio MD or QM/MM), the breaking and forming of chemical bonds can be simulated. This allows for the investigation of reaction mechanisms, the identification of transition states, and the calculation of reaction energy barriers.

For this compound, one could simulate its reaction with an oxidizing agent to form the corresponding aldehyde or carboxylic acid. The simulation would provide a detailed, step-by-step picture of the reaction pathway, including the geometry of the transition state and the role of solvent molecules in the reaction.

Predictive Modeling for Chemical Behavior

Predictive modeling, which leverages computational power to forecast the behavior and properties of chemical substances, is an indispensable tool in modern chemistry. For this compound, these predictive approaches offer a pathway to understand its potential biological interactions and chemical reactivity without the need for extensive empirical testing. These models are built on the principle that the structure of a molecule inherently dictates its function and behavior.

Quantitative Structure-Activity Relationships (QSAR) in Related Alicyclic Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a group of compounds with their biological activity or a specific property. protoqsar.com These models are pivotal in fields like drug discovery and toxicology for predicting the activity of new or untested chemicals. nih.gov The fundamental concept of QSAR is that variations in the biological activity within a series of compounds are dependent on the changes in their molecular features. protoqsar.com

For alicyclic systems, such as the substituted cyclohexane ring of this compound, QSAR studies can elucidate the key structural features that influence a particular biological endpoint. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be understood by examining studies on related structures.

A pertinent example is the development of 3D-QSAR models for substituted 2,6-diarylidene cyclohexanone (B45756) analogs. In such studies, a series of compounds with a common cyclohexanone core are analyzed to understand how different substituents affect their biological activity, for instance, as enzyme inhibitors. nih.gov The process typically involves aligning the molecules and using statistical methods to build a model that relates the 3D electrostatic and steric fields of the molecules to their observed activities. nih.gov

The key components of a QSAR model for alicyclic compounds like this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties.

Table 1: Representative Molecular Descriptors in QSAR Studies for Alicyclic Alcohols

Descriptor ClassSpecific ExamplesRelevance to this compound
Topological Descriptors Molecular Connectivity Indices, Wiener Index, Balaban IndexDescribe the branching and size of the molecule, which is significant given the trimethyl-substituted cyclohexane ring.
Geometrical Descriptors Molecular Surface Area, Molecular Volume, OvalityRelate to the molecule's shape and how it might fit into a biological receptor or active site. The stereochemistry of the methyl and methanol (B129727) groups would be critical.
Electronic Descriptors Dipole Moment, Partial Charges on Atoms, HOMO/LUMO EnergiesQuantify the electronic aspects of the molecule, such as the polarity introduced by the hydroxyl group and its hydrogen bonding potential.
Physicochemical Descriptors LogP (Octanol-Water Partition Coefficient), Molar RefractivityPredict the compound's solubility, permeability, and general distribution in biological systems.

The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined activities. protoqsar.com For a compound like this compound, a relevant QSAR study might explore its potential as a fragrance ingredient by correlating structural descriptors with odor characteristics. nih.govplos.org For instance, the position and stereochemistry of the methyl groups and the flexibility of the cyclohexyl ring could be critical determinants of its interaction with olfactory receptors.

Statistical validation is a crucial step in QSAR model development to ensure its predictive power. nih.gov Techniques such as cross-validation (e.g., leave-one-out) are employed to assess the model's robustness and to prevent overfitting. ijpsonline.com A statistically significant and validated QSAR model can then be used to predict the activity of new, structurally similar compounds, thereby guiding synthesis and testing efforts. protoqsar.comnih.gov

In Silico Approaches for Mechanistic Understanding

In silico methods, which encompass a wide range of computational techniques, are powerful tools for investigating the reaction mechanisms of organic compounds at a molecular level. For this compound, these approaches can provide detailed insights into the pathways of its chemical transformations, the stability of intermediates, and the energies of transition states.

Given that this compound is a primary alcohol, its reactivity is largely dictated by the hydroxyl (-OH) group. Computational methods can be employed to model a variety of reactions this functional group can undergo.

One common reaction of alcohols is substitution, where the hydroxyl group is replaced by another functional group. The hydroxyl group itself is a poor leaving group, but it can be converted into a better one, for example, by protonation in the presence of a strong acid. youtube.comyoutube.com Computational chemistry can model this protonation step and the subsequent nucleophilic attack. For a primary alcohol like this compound, an SN2 mechanism would be expected. youtube.com Quantum mechanical calculations can be used to map the potential energy surface of the reaction, identifying the transition state and calculating the activation energy. This provides a quantitative measure of the reaction's feasibility.

Table 2: Application of In Silico Methods to Predict Reaction Mechanisms of this compound

Reaction TypeComputational MethodInformation Gained
Oxidation Density Functional Theory (DFT)Determination of reaction pathways for oxidation to the corresponding aldehyde or carboxylic acid. Calculation of activation barriers for different oxidizing agents.
Esterification Molecular Mechanics (MM), DFTModeling the tetrahedral intermediate in Fischer esterification. Predicting the influence of steric hindrance from the trimethylcyclohexyl group on reaction rates.
Dehydration DFT, Ab Initio MethodsInvestigation of E1 or E2 mechanisms for the formation of alkenes. Prediction of the regioselectivity of elimination (Zaitsev vs. Hofmann products).
Substitution (e.g., to Alkyl Halide) DFT, Semi-empirical MethodsElucidation of the SN2 transition state. Calculation of the energy profile for the reaction with reagents like PBr3 or SOCl2. youtube.comyoutube.com

Furthermore, in silico studies can be invaluable in understanding the stereochemical outcome of reactions involving the chiral centers of this compound. By modeling the approach of reagents to the substrate, it is possible to predict which diastereomer or enantiomer is likely to be formed preferentially.

For example, in the oxidation of the alcohol to an aldehyde, computational models can help understand how the bulky trimethylcyclohexyl group might influence the approach of the oxidizing agent and whether this leads to any specific conformational requirements for the reaction to proceed. Similarly, for reactions involving the chiral centers on the ring, computational docking or molecular dynamics simulations could be used to study how the molecule interacts with a chiral catalyst or the active site of an enzyme, providing a mechanistic basis for any observed stereoselectivity. nih.gov

These computational approaches not only provide a deeper understanding of the chemical behavior of this compound but also guide experimental work by predicting the most likely reaction outcomes and identifying the optimal conditions for desired transformations.

Advanced Analytical Method Development and Validation

Optimization of Chromatographic Separation Techniques

Chromatographic methods form the foundation for the analysis of (2,3,6-Trimethylcyclohexyl)methanol. Both gas and liquid chromatography offer distinct advantages, and the optimization of their respective parameters is essential for robust and reliable results.

Advanced Gas Chromatography (GC) Column Technologies and Conditions

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of capillary column and operating conditions is paramount for achieving efficient separation from other matrix components.

Modern GC analyses frequently employ columns with advanced stationary phases that provide excellent resolution and thermal stability. For fragrance compounds, including cyclic alcohols, columns with a (5%-phenyl)-methylpolysiloxane stationary phase are common. These columns offer a good balance of polarity for separating a wide range of analytes. mdpi.com The physical dimensions of the column, such as length, internal diameter, and film thickness, are also critical parameters that are optimized to enhance separation efficiency.

The operational conditions of the GC system, especially the oven temperature program, are tailored to the specific analytes and matrix. A typical analysis involves a temperature ramp that starts at a lower temperature to separate highly volatile compounds and gradually increases to elute less volatile components like this compound. mdpi.com Helium is commonly used as the carrier gas due to its inertness and efficiency. mdpi.com

Table 1: Exemplary GC Operating Conditions for Fragrance Allergen Analysis This table presents typical parameters used in the GC analysis of fragrance compounds, which can be adapted for this compound.

ParameterConditionSource
Column DB-5 MS, 30 m x 0.32 mm ID, 0.25 µm film mdpi.com
BR-5ms, 30 m x 0.25 mm ID, 0.25 µm film chromatographyonline.com
Injector Split/Splitless, 250 °C chromatographyonline.com
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min) mdpi.com
Oven Program Initial: 50 °C (hold 0.5 min) mdpi.com
Ramp 1: 3 °C/min to 115 °C mdpi.com
Ramp 2: 4 °C/min to 170 °C mdpi.com
Ramp 3: 35 °C/min to 200 °C (hold 5 min) mdpi.com
Detector Mass Spectrometer (MS) mdpi.com

Liquid Chromatography (LC) and Preparative LC Methods

While GC is well-suited for volatile compounds, liquid chromatography (LC) is a powerful alternative, particularly for analytes that are thermally unstable or non-volatile. alwsci.com For a compound like this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. C18 columns are a standard choice for the separation of a wide variety of organic molecules. researchgate.net The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). molnar-institute.comchromforum.org A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with differing polarities. researchgate.net For mass spectrometry (MS) detection, additives like formic acid are often included in the mobile phase to facilitate ionization. sielc.com

The principles of analytical LC can be scaled up for preparative liquid chromatography (PLC) to isolate and purify larger quantities of the target compound. This involves using larger columns and higher flow rates. The method developed at the analytical scale is transferred to the PLC system with necessary modifications to handle the increased sample load. molnar-institute.com For volatile compounds like fragrance ingredients, supercritical fluid chromatography (SFC) is emerging as a powerful preparative technique. SFC uses supercritical CO2 as the primary mobile phase, which simplifies fraction collection and reduces the use of organic solvents. shimadzu.comwaters.com

Table 2: Typical Reverse-Phase LC Conditions for Cyclohexanol Derivatives This table outlines common parameters for the LC analysis of compounds structurally related to this compound.

ParameterConditionSource
Column Newcrom R1 (Reverse-Phase) sielc.com
C18 researchgate.net
Mobile Phase Acetonitrile and Water with Phosphoric or Formic Acid sielc.com
Methanol and Water chromforum.org
Mode Gradient or Isocratic Elution researchgate.netchromforum.org
Detection UV/Vis, Mass Spectrometry (MS) sigmaaldrich.com
Application Analytical separation and scalable for preparative isolation sielc.com

Hyphenated Techniques for Comprehensive Analysis

To handle complex samples and achieve lower detection limits, chromatographic systems are often coupled with powerful detectors, most notably mass spectrometers. These "hyphenated" techniques provide a wealth of structural information alongside chromatographic data.

GC-MS/MS for Enhanced Selectivity and Sensitivity in Complex Matrices

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique for analyzing trace-level compounds in challenging matrices like cosmetics and environmental samples. chromatographyonline.com While a standard GC-MS analysis monitors the fragmentation of an ion (full scan) or specific ions (Selected Ion Monitoring, SIM), GC-MS/MS adds another layer of specificity. mdpi.com

The most common mode used for quantification is Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion for the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. chromatographyonline.com This process acts as a highly specific filter, dramatically reducing background noise and matrix interference, which is a significant advantage when analyzing complex samples like perfumes or creams where hundreds of other compounds may be present. researchgate.net This enhanced selectivity allows for more accurate quantification and significantly lower limits of detection (LODs) compared to single quadrupole MS. chromatographyonline.comresearchgate.net For fragrance allergens, LODs in the low µg/g range are achievable. researchgate.net

Table 3: Illustrative GC-MS/MS Parameters for Fragrance Analysis This table shows representative settings for a GC-MS/MS system configured for the analysis of allergenic fragrances, applicable to this compound.

ParameterSettingSource
System Triple Quadrupole (TQ) Mass Spectrometer chromatographyonline.com
Ionization Mode Electron Ionization (EI) thermofisher.com
Acquisition Mode Multiple Reaction Monitoring (MRM) chromatographyonline.com
Collision Gas Argon or NitrogenN/A
Injector Temp. 250 °C chromatographyonline.com
GC Column BR-5ms (30 m x 0.25 mm, 0.25 µm) chromatographyonline.com
Benefit High selectivity and sensitivity, reduced matrix effects chromatographyonline.comresearchgate.net

Development of Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for analysis, typically by increasing its volatility, thermal stability, or detectability. sigmaaldrich.com For alcohols like this compound, this is a particularly useful strategy in gas chromatography.

In-Port Derivatization Methodologies for Low Volatility Compounds

Conventional derivatization is often performed offline, requiring extra sample preparation steps. In-port derivatization (IPD), also known as on-line derivatization, offers a faster and more efficient alternative. In this technique, the derivatization reaction occurs directly within the hot GC injection port. researchgate.net The sample is co-injected with a derivatizing reagent, and the high temperature of the injector (e.g., 250 °C) facilitates an instantaneous reaction. researchgate.netacs.org

For alcohols, the most common IPD reaction is silylation. libretexts.org This process replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. registech.comrestek.com The resulting silyl ether is typically more volatile and more thermally stable than the parent alcohol. registech.com This leads to improved peak shape, reduced column adsorption, and enhanced sensitivity. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. restek.com For compounds that are difficult to derivatize, a catalyst such as trimethylchlorosilane (TMCS) can be added to the reagent. thermofisher.comfishersci.com This rapid, in-situ modification simplifies sample preparation, saves time, and reduces analyst exposure to potentially hazardous reagents. researchgate.net

Table 4: Common Silylation Reagents for Derivatization of Alcohols This table lists common reagents used to create more volatile derivatives of hydroxyl-containing compounds for GC analysis.

ReagentAbbreviationTarget Functional Groups
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAAlcohols, phenols, carboxylic acids, amines
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAAlcohols, phenols, carboxylic acids, amines
N,O-bis(trimethylsilyl)acetamideBSAAlcohols, phenols, organic acids, amines
TrimethylchlorosilaneTMCSOften used as a catalyst with other silylation reagents
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAForms more stable t-BDMS derivatives
HexamethyldisilazaneHMDSSilylation of sugars and related substances
Sources: sigmaaldrich.comregistech.comrestek.comthermofisher.comfishersci.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,3,6-Trimethylcyclohexyl)methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Ester Reduction : Start with a substituted cyclohexyl ester (e.g., methyl or acetyl derivatives) and use reducing agents like DIBAL-H (diisobutylaluminum hydride) for controlled reduction to the alcohol. Conditions (e.g., -70°C, 2–4 hours) must be calibrated to avoid over-reduction or side reactions .
  • Grignard Addition : React a trimethylcyclohexyl halide with formaldehyde under anhydrous conditions, followed by acid work-up. Monitor reaction progress via TLC or GC-MS.
  • Optimization : Use a central composite experimental design to test variables (temperature, stoichiometry, solvent polarity) and maximize yield .

Q. How can impurities be removed during purification of this compound?

  • Methodology :

  • Column Chromatography : Employ silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate 3:5 ratio) to separate alcohol products from ester precursors or byproducts .
  • Recrystallization : Use methanol or ethanol as solvents due to the compound’s sparing solubility at low temperatures .
  • Distillation : For high-purity requirements, fractional distillation under reduced pressure (if thermally stable).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to identify methyl group environments (δ ~1.0–1.5 ppm) and the hydroxyl proton (δ ~1.5–2.0 ppm, broad). Compare with computed spectra for stereoisomer differentiation .
  • UV-Vis : Dissolve in methanol (1:400,000 dilution) to detect absorbance maxima between 200–300 nm, useful for quantifying purity .
  • FT-IR : Confirm hydroxyl stretch (~3200–3600 cm1^{-1}) and cyclohexyl C-H vibrations (~2850–2960 cm1^{-1}).

Advanced Research Questions

Q. How can stereochemical configurations of this compound be resolved, and what impact do they have on physicochemical properties?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol mobile phases.
  • Computational Modeling : Apply density functional theory (DFT) to calculate relative stabilities of stereoisomers and predict NMR/IR spectra for validation .
  • Property Analysis : Test enantiomers for differences in melting points, solubility, or reactivity in esterification reactions .

Q. What computational approaches predict the reactivity of this compound in esterification or oxidation reactions?

  • Methodology :

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions (e.g., oxidation to ketones).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways in polar aprotic solvents (e.g., DMF) .

Q. How does this compound perform as a monomer in polymer synthesis?

  • Methodology :

  • Copolymerization : Test with acrylates (e.g., methyl methacrylate) via free-radical initiation. Monitor glass transition temperature (TgT_g) and hardness using DSC and nanoindentation .
  • Cross-Linking Efficiency : Evaluate via swelling experiments in toluene to assess network density.

Q. How should researchers address contradictory data on toxicity or stability reported in literature?

  • Methodology :

  • Endpoint Validation : Replicate studies under controlled conditions (e.g., OECD guidelines) to confirm dermal sensitization thresholds or photostability .
  • Meta-Analysis : Use statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in published datasets and identify confounding variables (e.g., solvent choice).

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Exposure Limits : Adhere to IFRA guidelines for structurally similar cyclohexyl alcohols (e.g., ≤0.1% in topical formulations to mitigate sensitization risks) .
  • Ventilation : Use fume hoods during synthesis or high-volume processing to limit inhalation.
  • Waste Disposal : Follow EPA protocols for alcohol-containing waste, including neutralization before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.